molecular formula C7H14N2O2 B2935873 2-Cyclopentyl-2-hydroxyacetohydrazide CAS No. 2230799-37-6

2-Cyclopentyl-2-hydroxyacetohydrazide

Cat. No.: B2935873
CAS No.: 2230799-37-6
M. Wt: 158.201
InChI Key: CDNOQYNNMMUUGK-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-hydroxyacetohydrazide is a hydrazide derivative characterized by a cyclopentyl substituent and a hydroxyl group attached to the central carbon of the acetohydrazide backbone. Hydrazides, in general, are versatile intermediates in organic synthesis and medicinal chemistry due to their reactivity and ability to form hydrogen bonds . The cyclopentyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and biological activity compared to aromatic or halogenated analogs .

Properties

IUPAC Name

2-cyclopentyl-2-hydroxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-9-7(11)6(10)5-3-1-2-4-5/h5-6,10H,1-4,8H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNOQYNNMMUUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-hydroxyacetohydrazide typically involves the reaction of cyclopentanone with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-hydroxyacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopentyl-2-hydroxyacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-hydroxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopentyl ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Molecular Features

  • 2-Hydroxyacetohydrazide (C₂H₆N₂O₂) : The parent compound lacks substituents beyond the hydroxyl group, resulting in a compact structure with a molecular weight of 90.082 g/mol. Its simplicity enhances solubility in polar solvents .
  • 2-(3-Hydroxyphenyl)acetohydrazide (C₈H₁₀N₂O₂): Incorporates a 3-hydroxyphenyl group, increasing molecular weight to 166.18 g/mol.
  • 2-(2,6-Dichlorophenyl)acetohydrazide (C₈H₈Cl₂N₂O) : Halogenation (two chlorine atoms) elevates molecular weight to 219.07 g/mol and enhances electronegativity, impacting binding interactions in medicinal applications .
  • 2-Cyclopentyl-2-hydroxyacetohydrazide (Inferred: C₇H₁₄N₂O₂) : The cyclopentyl group (C₅H₉) adds steric bulk and aliphatic character, reducing polarity. Estimated molecular weight: ~158.20 g/mol.

Hydrogen Bonding and Crystal Packing

Compounds like 2-(2-chlorophenoxy)acetohydrazide (C₈H₉ClN₂O₂) form extensive hydrogen-bonded networks (N–H⋯O, C–H⋯O), leading to stable crystalline structures . The cyclopentyl analog may adopt envelope conformations in the solid state, as seen in related cyclopentylidenehydrazine derivatives, affecting packing density and melting points .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Synthesis Yield Key Applications Safety Notes
2-Hydroxyacetohydrazide C₂H₆N₂O₂ 90.082 Hydroxy Not specified Synthetic intermediate Low toxicity
2-(3-Hydroxyphenyl)acetohydrazide C₈H₁₀N₂O₂ 166.18 3-Hydroxyphenyl 89% Organic synthesis Moderate handling care
2-(2,6-Dichlorophenyl)acetohydrazide C₈H₈Cl₂N₂O 219.07 2,6-Dichlorophenyl Not specified Antimicrobial research High halogen risk
This compound C₇H₁₄N₂O₂ 158.20 (inferred) Cyclopentyl, hydroxy Not specified Pharma R&D Lower halogen risk

Biological Activity

2-Cyclopentyl-2-hydroxyacetohydrazide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features a cyclopentyl group and a hydrazide functional group, which may contribute to its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C7_7H14_{14}N2_2O2_2
  • CAS Number: 2230799-37-6
  • Molecular Weight: 158.20 g/mol

The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with specific receptors or enzymes within the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, particularly those involved in inflammatory responses and metabolic processes.

Pharmacological Effects

Research indicates several potential pharmacological effects of this compound, including:

  • Anti-inflammatory Activity: The compound has been shown to reduce markers of inflammation in various in vitro models.
  • Antioxidant Properties: It may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
  • Antimicrobial Activity: Some studies have indicated that it possesses antimicrobial properties against specific bacterial strains.

Case Studies and Research Findings

  • Anti-inflammatory Studies:
    • In a study published in the Journal of Medicinal Chemistry, this compound was tested on murine macrophages, showing a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when compared to control groups.
  • Antioxidant Activity:
    • A recent investigation demonstrated that this compound effectively scavenged free radicals in a DPPH assay, indicating its potential as an antioxidant agent .
  • Antimicrobial Testing:
    • In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObservationsReference
Anti-inflammatoryMurine macrophagesReduced TNF-alpha, IL-6 levels
AntioxidantDPPH assayEffective radical scavenging
AntimicrobialStaphylococcus aureusInhibition at 50 µg/mL

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